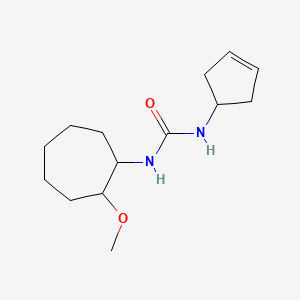
2-(Oxan-4-ylamino)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-ylamino)-2-phenylacetamide, also known as OAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAPA is a member of the amide family of compounds and is characterized by its unique chemical structure, which consists of a phenyl group attached to an oxan-4-ylamino group via a carbonyl linkage.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reversible inhibition of acetylcholinesterase. 2-(Oxan-4-ylamino)-2-phenylacetamide binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. 2-(Oxan-4-ylamino)-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Oxan-4-ylamino)-2-phenylacetamide in laboratory experiments is its high potency as an acetylcholinesterase inhibitor. This allows for the use of lower concentrations of 2-(Oxan-4-ylamino)-2-phenylacetamide, which can reduce the risk of non-specific effects or toxicity. However, one limitation of using 2-(Oxan-4-ylamino)-2-phenylacetamide is its relatively short half-life, which may require frequent dosing or continuous infusion in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(Oxan-4-ylamino)-2-phenylacetamide. One area of interest is the development of new analogs or derivatives of 2-(Oxan-4-ylamino)-2-phenylacetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(Oxan-4-ylamino)-2-phenylacetamide, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 2-(Oxan-4-ylamino)-2-phenylacetamide.
Synthesis Methods
The synthesis of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reaction of 4-aminooxan-2-one with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The reaction proceeds via an acylation mechanism, which results in the formation of 2-(Oxan-4-ylamino)-2-phenylacetamide as the final product. The purity of 2-(Oxan-4-ylamino)-2-phenylacetamide can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
2-(Oxan-4-ylamino)-2-phenylacetamide has been widely used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. 2-(Oxan-4-ylamino)-2-phenylacetamide is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
properties
IUPAC Name |
2-(oxan-4-ylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHNMTXOCBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylamino)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



